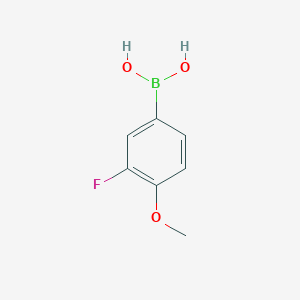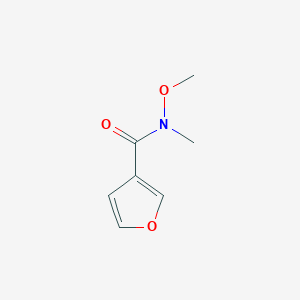
N-methoxy-N-methylfuran-3-carboxamide
Overview
Description
“N-methoxy-N-methylfuran-3-carboxamide” is a chemical compound with the CAS Number: 148900-66-7 . Its molecular weight is 155.15 . The compound is also known by its IUPAC name, N-methoxy-N-methyl-3-furamide .
Synthesis Analysis
The synthesis of “N-methoxy-N-methylfuran-3-carboxamide” involves the use of methylmagnesium bromide in tetrahydrofuran at temperatures between -50 and 0℃ for 4 hours .Molecular Structure Analysis
The InChI code for “N-methoxy-N-methylfuran-3-carboxamide” is 1S/C7H9NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
“N-methoxy-N-methylfuran-3-carboxamide” is a solid at room temperature . . The compound should be stored in a refrigerator .Scientific Research Applications
Natural Product Synthesis
Overview
Researchers explore N-methoxy-N-methylfuran-3-carboxamide as a precursor for natural product synthesis. Its furan ring mimics motifs found in bioactive compounds.
Application Summary
Scientists use the compound to construct furan-containing natural products. These may include alkaloids, terpenoids, or polyketides.
Experimental Procedures
Results
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
MilliporeSigma - N-Methoxy-N-methylfuran-3-carboxamide Ambeed - N-Methoxy-N-methylfuran-3-carboxamide MilliporeSigma - N-Methoxy-N-methylfuran-3-carboxamide (Alternate Source)
Safety And Hazards
properties
IUPAC Name |
N-methoxy-N-methylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPGWFIDJVZSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=COC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylfuran-3-carboxamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

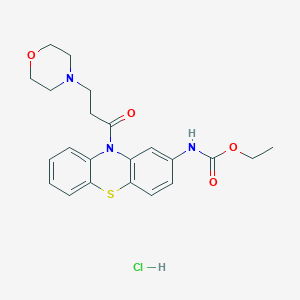
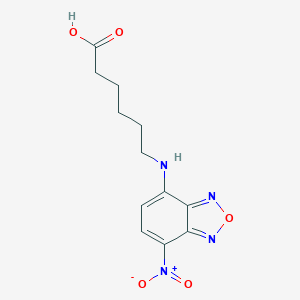
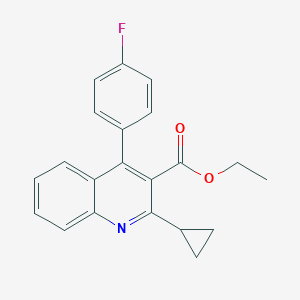
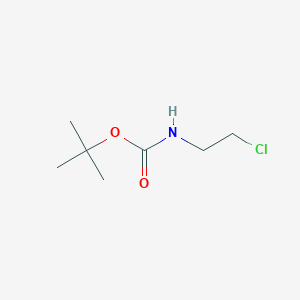
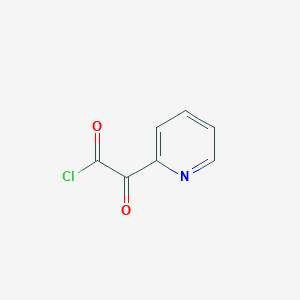
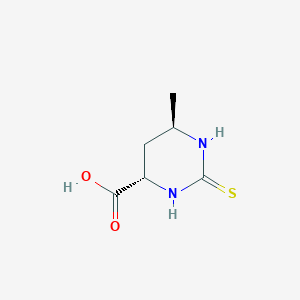
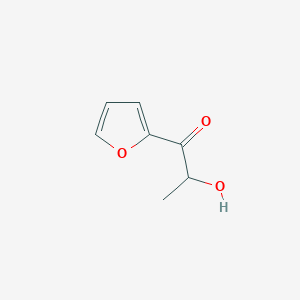
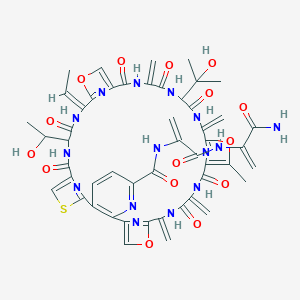
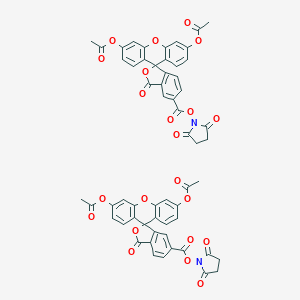
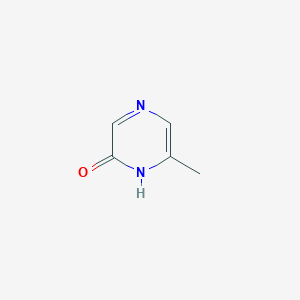
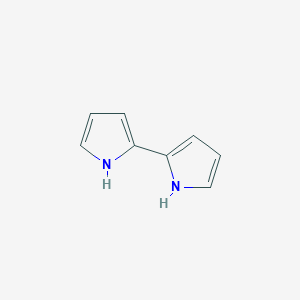
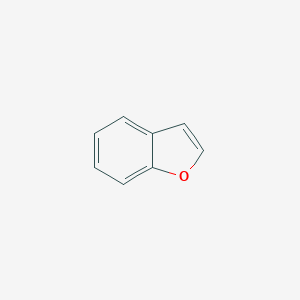
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
